molecular formula C24H20N4O B11223529 N-(furan-2-ylmethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11223529
M. Wt: 380.4 g/mol
InChI Key: JKURSCUPQBTARJ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrrolopyrimidine core, and various substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H20N4O/c1-17-9-11-19(12-10-17)28-15-21(18-6-3-2-4-7-18)22-23(26-16-27-24(22)28)25-14-20-8-5-13-29-20/h2-13,15-16H,14H2,1H3,(H,25,26,27)

InChI Key

JKURSCUPQBTARJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a furan ring, pyrrolopyrimidine core, and substituted phenyl groups sets it apart from other similar compounds.

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